1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-(Difluoromethyl)-3-methyl-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring structure
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of difluoroacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . Industrial production methods often utilize catalytic processes to enhance yield and efficiency, such as the use of nanoscale titanium dioxide for catalytic esterification .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of agrochemicals, particularly fungicides.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes. For example, it has been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration, leading to the compound’s fungicidal activity. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can be compared to other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features but different functional groups.
Fluxapyroxad: A commercial fungicide that also contains a difluoromethyl group and a pyrazole ring.
1-(Difluoromethyl)-4-iodo-1H-pyrazole: Used in the preparation of pyrazole compounds for treating autoimmune diseases.
These comparisons highlight the unique structural features and applications of 1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE, particularly its potential in medicinal and agricultural chemistry.
Properties
IUPAC Name |
1-(difluoromethyl)-3-methyl-N,N-bis[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N7O2S/c1-11-14(10-24(20-11)15(16)17)27(25,26)23(8-12-4-18-21(2)6-12)9-13-5-19-22(3)7-13/h4-7,10,15H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUJSQNJYFEOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CC2=CN(N=C2)C)CC3=CN(N=C3)C)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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